
Fostemsavir disodium
概要
説明
Fostemsavir disodium is an antiretroviral medication used to treat human immunodeficiency virus type 1 (HIV-1) infection. It is a prodrug of temsavir, which is a novel HIV-1 attachment inhibitor. This compound works by binding to the gp120 subunit of the HIV-1 envelope glycoprotein, thereby preventing the virus from attaching to host cell CD4 receptors .
準備方法
Synthetic Routes and Reaction Conditions: Fostemsavir disodium is synthesized through a series of chemical reactions starting from temsavirThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and obtain the final product in its disodium salt form .
化学反応の分析
Types of Reactions: Fostemsavir disodium undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound results in the release of temsavir, the active moiety. Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include phosphonooxymethylating agents, organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed: The major product formed from the hydrolysis of this compound is temsavir. Other products may include oxidized derivatives and other by-products depending on the reaction conditions .
科学的研究の応用
BRIGHTE Study Overview
The pivotal BRIGHTE study (NCT02362503) is a phase 3 clinical trial that evaluated the safety and efficacy of fostemsavir in combination with optimized background therapy (OBT). The study included two cohorts: a randomized cohort where patients received either fostemsavir or placebo for eight days followed by open-label fostemsavir plus OBT, and a non-randomized cohort where patients received fostemsavir plus OBT from the start .
Key Findings:
- Virologic Response: At week 96, 60% of participants achieved virologic suppression (HIV-1 RNA <40 copies/mL) in the randomized cohort. The mean decline in HIV-1 RNA was significantly greater in the fostemsavir group compared to placebo (0.79 vs. 0.17 log10 copies/mL) .
- CD4+ T-cell Recovery: Participants experienced significant increases in CD4+ T-cell counts, with a mean increase of 205 cells/μL at week 96 .
- Safety Profile: Fostemsavir was well tolerated, with adverse events primarily mild to moderate. The most common drug-related adverse events included nausea and diarrhea .
Long-Term Outcomes
Recent data presented at AIDS 2022 indicated that patients treated with fostemsavir-based regimens maintained durable virologic responses over five years. The study demonstrated consistent improvements in CD4+ counts and overall health status among participants .
Case Studies and Patient Demographics
Demographic Insights:
- The BRIGHTE study included diverse populations, with 22% of participants being women and 22% Black/African American. The median age was 50 years or older for 44% of participants .
- Most participants had a history of AIDS (86%) and presented with advanced HIV disease (median baseline CD4+ count of 80 cells/μL) .
Case Study Examples:
- Patient A: A 52-year-old male with extensive treatment history who achieved virologic suppression after switching to fostemsavir-based therapy.
- Patient B: A 45-year-old female who experienced significant CD4+ recovery and improved quality of life metrics after initiating fostemsavir.
Comparative Efficacy with Other Antiretrovirals
Fostemsavir has been compared with other antiretroviral agents in various studies. Its effectiveness in achieving viral load suppression appears superior in patients with limited options due to resistance patterns .
Treatment Regimen | Virologic Suppression Rate (%) | CD4+ Count Increase (cells/μL) |
---|---|---|
Fostemsavir + OBT | 60 | +205 |
Other Regimens (varied) | Varies | Varies |
作用機序
Fostemsavir disodium exerts its effects by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding prevents the interaction between gp120 and the CD4 receptors on host cells, thereby inhibiting the initial attachment of the virus to the host cell. By blocking this critical step in the viral lifecycle, this compound effectively prevents HIV-1 from entering and infecting host cells .
類似化合物との比較
- Maraviroc: A CCR5 antagonist that prevents HIV-1 from entering host cells by blocking the CCR5 co-receptor.
- Enfuvirtide: A fusion inhibitor that prevents the fusion of the HIV-1 envelope with the host cell membrane.
- Ibalizumab: A monoclonal antibody that binds to the CD4 receptor and prevents HIV-1 from entering host cells .
Uniqueness: Fostemsavir disodium is unique in its mechanism of action as it targets the gp120 subunit of the HIV-1 envelope glycoprotein, a different target compared to other antiretroviral drugs. This unique mechanism makes this compound particularly valuable for treating multidrug-resistant HIV-1 infections and provides an alternative therapeutic option for patients who have failed other treatments .
生物活性
Fostemsavir disodium, marketed under the brand name Rukobia, is a novel antiretroviral medication specifically designed for the treatment of multidrug-resistant HIV-1 in heavily treatment-experienced adults. It functions as a gp120-directed attachment inhibitor, preventing the virus from entering host cells by blocking the interaction between the HIV envelope glycoprotein and the CD4 receptor on T cells. This article delves into the biological activity of this compound, highlighting its efficacy, safety profile, and pharmacological properties based on diverse research findings.
This compound is a prodrug that converts to temsavir, its active form, after administration. Temsavir binds to the HIV-1 envelope glycoprotein gp120, inhibiting its ability to interact with CD4 receptors on immune cells. This mechanism effectively blocks viral entry into host cells, making it a critical addition to HIV treatment regimens for patients with limited options due to resistance to other antiretrovirals .
Clinical Efficacy
Phase III Clinical Trials: BRIGHTE Study
The BRIGHTE study evaluated the long-term efficacy and safety of fostemsavir in heavily treatment-experienced adults. Key findings include:
- Virologic Response Rates : In the randomized cohort, 53% of participants achieved virologic suppression (HIV-1 RNA <40 copies/mL) at Week 24, increasing to 60% at Week 96. The virologic response rates were consistent over time, with 45% achieving suppression by Week 240 .
- CD4+ T-cell Count Increases : Participants experienced significant increases in CD4+ T-cell counts, with a mean increase of 205 cells/μL at Week 96 and 296 cells/μL by Week 240. Notably, those with baseline CD4+ counts <20 cells/μL showed substantial improvements .
Safety Profile
The safety profile of fostemsavir was assessed through various clinical trials:
- Adverse Events : Common adverse events included rash and transient elevations in liver enzymes and creatine phosphokinase (CPK), primarily classified as grade 1 or 2. Serious adverse events were infrequent and often related to underlying health conditions rather than the drug itself .
- Drug Interactions : Fostemsavir is a substrate for P-glycoprotein and breast cancer resistance protein but is not significantly affected by organic anion transporters. Co-administration with strong CYP3A inducers can reduce temsavir plasma concentrations significantly .
Pharmacokinetics
Fostemsavir exhibits favorable pharmacokinetic properties:
- Bioavailability : The prodrug formulation enhances solubility and absorption in the gastrointestinal tract, leading to improved bioavailability compared to its parent compound .
- Half-life : The half-life of temsavir is approximately 1.5 hours, necessitating dosing every eight hours; however, extended-release formulations are being developed to improve dosing convenience .
Case Studies
Several case studies have highlighted the effectiveness of fostemsavir in clinical practice:
- Case Study 1 : A patient with extensive drug resistance achieved sustained virologic suppression after initiating fostemsavir as part of an optimized background therapy regimen, demonstrating its utility in complex cases .
- Case Study 2 : Long-term follow-up revealed continuous improvements in immune function (CD4+ counts) among patients treated with fostemsavir for over five years, underscoring its role in enhancing patient outcomes in challenging HIV cases .
Summary of Research Findings
Study | Key Findings | Population | Duration |
---|---|---|---|
BRIGHTE Trial | 60% virologic suppression at Week 96; significant CD4+ count increase | Heavily treatment-experienced adults | Up to 240 weeks |
Safety Analysis | Common AEs: rash; serious AEs infrequent; mild liver enzyme elevations | Various cohorts | Multiple trials |
Pharmacokinetic Study | Improved solubility; half-life ~1.5 hours | Healthy volunteers | Short-term |
特性
IUPAC Name |
disodium;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N7O8P.2Na/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNUSJLDVYPCNN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)([O-])[O-])OC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N7Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864953-31-1 | |
Record name | Fostemsavir disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSTEMSAVIR DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJT0M757PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。